molecular formula C12H21NO2Si B1411776 Pyridine, 2-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-, 1-oxide CAS No. 1394130-43-8

Pyridine, 2-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-, 1-oxide

Cat. No. B1411776
CAS RN: 1394130-43-8
M. Wt: 239.39 g/mol
InChI Key: CRRWTSSOTLCXRR-UHFFFAOYSA-N
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Description

“Pyridine, 2-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-, 1-oxide” is a chemical compound with the molecular formula C12H21NOSi . It is also known as 2-(t-Butyldimethylsilyloxy)methylpyridine .


Molecular Structure Analysis

The molecular structure of this compound includes a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. Attached to this ring is a dimethylsilyl group, which is known for its protective properties in organic synthesis .

Scientific Research Applications

Synthesis and Green Metric Evaluation

This study by Gilbile et al. (2017) describes the modified synthesis of a compound related to "Pyridine, 2-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-, 1-oxide". The synthesis involves N-oxidation of 2,3-lutidine and subsequent steps leading to the final compound. The green metrics assessment was also calculated to evaluate waste generation during the synthesis process (Gilbile, Bhavani, & Vyas, 2017).

Synthesis of 1-Methyl-2-pyridones

Matsumura et al. (1970) explored the synthesis of 1-methyl-2-pyridones from 2-chloromethylpyridines. This research demonstrates a method for creating pyridine derivatives, which may include compounds similar to the one (Matsumura, Nashima, & Ishibashi, 1970).

Grignard Reactions on Pyridine N-Oxides

Binns and Suschitzky (1971) conducted a study on the Grignard reactions on pentachloropyridine 1-oxide, which is related to the pyridine derivative . The study provides insights into the chemical behavior and potential reactivity of similar compounds (Binns & Suschitzky, 1971).

Complex Formation with Mercury Halides

Ahuja and Rastogi (1970) investigated the formation of complexes between pyridine N-oxides and mercury(II) halides. This research might offer insights into the interaction potentials of similar pyridine derivatives with metal ions (Ahuja & Rastogi, 1970).

Method for Preparing Heterocyclic N-Oxide

Zhong et al. (2004) developed a method for oxidizing pyridines to their N-oxides, which may be applicable to the compound , providing a way to synthesize its N-oxide form (Zhong, Guo, & Song, 2004).

Prevention of Freezing Damage

Nash (1961) explored the potential of pyridine N-oxide to protect living cells against freezing damage. This could be an important application of similar pyridine derivatives in biological contexts (Nash, 1961).

Mechanism of Action

The mechanism of action of this compound is not clear as it likely depends on the specific context in which it is used. In general, the dimethylsilyl group can act as a protective group in organic synthesis .

Future Directions

The future directions for this compound could involve further exploration of its potential uses in organic synthesis, given the protective properties of the dimethylsilyl group .

properties

IUPAC Name

tert-butyl-dimethyl-[(1-oxidopyridin-1-ium-2-yl)methoxy]silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO2Si/c1-12(2,3)16(4,5)15-10-11-8-6-7-9-13(11)14/h6-9H,10H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRRWTSSOTLCXRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1=CC=CC=[N+]1[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyridine, 2-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-, 1-oxide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Pyridine, 2-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-, 1-oxide
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Pyridine, 2-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-, 1-oxide

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